(5-Chloro-2-propoxyphenyl)boronic acid
Overview
Description
(5-Chloro-2-propoxyphenyl)boronic acid is a derivative of boronic acid, which is an alkyl or aryl substituted boric acid containing a carbon–boron bond. Boronic acids like this derivative are known for their ability to act as Lewis acids and form reversible covalent complexes with various molecules such as sugars, amino acids, and hydroxamic acids . These compounds are significant in organic chemistry, particularly as intermediates in the Suzuki coupling reaction, and have applications in molecular recognition and chemotherapy .
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the use of organolithium reagents or halides as starting materials. For instance, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid was achieved using 2-chloro-4-iodo-5-trifluoromethyl pyridine and n-butyl lithium reagent under specific conditions, which could be analogous to the synthesis of (5-Chloro-2-propoxyphenyl)boronic acid . The reaction conditions, such as temperature, reaction time, molar ratios, and pH, are crucial for optimizing yield and purity .
Molecular Structure Analysis
Boronic acids have a unique feature in their molecular structure that allows them to form tetrahedral boronate complexes. The pKa of a typical boronic acid is around 9, but the formation of these complexes can lower the pKa to approximately 7 . The molecular structure of boronic acid derivatives can be characterized using various spectroscopic techniques, as demonstrated by the study of 3-Chlorophenyl boronic acid . Quantum chemical calculations, such as density functional theory, can be used to determine the optimized molecular geometry, vibrational wavenumbers, and frontier orbital gaps .
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions due to their Lewis acid properties. They can accelerate reactions, such as the three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids, by activating certain groups in the reactants . The reversible condensation reactions of boronic acids enable the construction of complex molecular architectures, including macrocycles, cages, and polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their ability to form reversible complexes and their Lewis acidity. The spectroscopic properties, such as infrared and Raman spectra, provide insights into the vibrational modes of the molecules . Additionally, molecular electrostatic potential calculations can predict reactive sites for electrophilic attacks, and nonlinear optical behavior can be assessed through parameters like hyperpolarizability and dipole moment . The crystal and molecular structure of boronic acid derivatives can be determined through X-ray crystallographic analysis, revealing details such as bond lengths and the presence of hydrogen-bonded tetrameric units .
Scientific Research Applications
Boron-Containing Compounds in Drug Discovery
Research related to boronic acids has significantly increased over the past two decades, especially in the field of drug discovery. Boronic acids, including (5-Chloro-2-propoxyphenyl)boronic acid, have been incorporated into medicinal chemistry endeavors due to their unique properties, such as potentially enhancing the potency of drugs or improving their pharmacokinetics. The incorporation of boronic acids into organic compounds has been a focus of synthetic developments. The FDA and Health Canada have approved several boronic acid drugs, highlighting the potential of these compounds in developing new therapeutic agents (Plescia & Moitessier, 2020).
Electrochemical Biosensors Based on Boronic Acids
Ferroceneboronic acid (FcBA) and its derivatives have been utilized to construct electrochemical biosensors sensitive to various biological targets, such as sugars and glycated hemoglobin (HbA1c). These compounds consist of a boronic acid moiety that can bind to diol-containing molecules like sugars, forming cyclic boronate ester bonds. This interaction alters the redox properties of the FcBA-sugar adduct, which is the basis for the electrochemical determination of sugars. Such advancements demonstrate the versatility of boronic acids in the development of non-enzymatic glucose sensors and other biological sensors (Wang et al., 2014).
Boronic Acid Sensors with Double Recognition Sites
Boronic acid sensors have been developed with two recognition sites to improve binding affinity and selectivity towards various analytes, including carbohydrates and ions. Double recognition sites in these sensors work synergistically, significantly enhancing their selectivity and sensitivity. This review emphasizes the potential of dual-site boronic acid sensors in chemical sensing applications, suggesting a direction for future research in developing highly selective boronic acid-based sensors (Bian et al., 2019).
Safety And Hazards
Future Directions
Boronic acids have been increasingly seen in approved drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
properties
IUPAC Name |
(5-chloro-2-propoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDSWPMDXOYUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584482 | |
Record name | (5-Chloro-2-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-propoxyphenyl)boronic acid | |
CAS RN |
849062-29-9 | |
Record name | B-(5-Chloro-2-propoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Chloro-2-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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